molecular formula C21H26O4 B13895256 Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate

Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate

Cat. No.: B13895256
M. Wt: 342.4 g/mol
InChI Key: HSBNFMOVXDDRMG-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl benzoate: Another ester with a floral fragrance, used in perfumes and flavoring agents.

    Isopropyl butyrate: An ester with a fruity odor, used in the food industry.

Uniqueness

Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate

InChI

InChI=1S/C21H26O4/c1-4-23-20(14-21(22)24-5-2)17-10-12-19(13-11-17)25-15-18-9-7-6-8-16(18)3/h6-13,20H,4-5,14-15H2,1-3H3

InChI Key

HSBNFMOVXDDRMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)OCC)C1=CC=C(C=C1)OCC2=CC=CC=C2C

Origin of Product

United States

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